molecular formula C25H22Cl2FN3O3S B11214521 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11214521
M. Wt: 534.4 g/mol
InChI Key: HVEWKSBTVHDFEX-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves several steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3,4-dichlorophenyl, N,N-diethyl, 2-fluorobenzyl, and other groups through various organic reactions such as alkylation, acylation, and halogenation.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Studies can be conducted to investigate its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide include other thieno[2,3-d]pyrimidine derivatives with different substituents. These compounds can be compared based on their chemical structure, reactivity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C25H22Cl2FN3O3S

Molecular Weight

534.4 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-N,N-diethyl-1-[(2-fluorophenyl)methyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H22Cl2FN3O3S/c1-4-29(5-2)23(33)21-14(3)20-22(32)31(16-10-11-17(26)18(27)12-16)25(34)30(24(20)35-21)13-15-8-6-7-9-19(15)28/h6-12H,4-5,13H2,1-3H3

InChI Key

HVEWKSBTVHDFEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4F)C

Origin of Product

United States

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